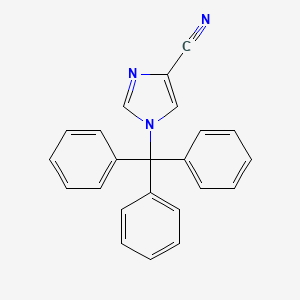

1-Tritylimidazole-4-carbonitrile

Description

- Core: Imidazole ring (a five-membered heterocycle with two nitrogen atoms).

- Substituents:

- A trityl group (triphenylmethyl, C₆H₅)₃C– at the 1-position.

- A nitrile group (–C≡N) at the 4-position.

This compound likely exhibits steric hindrance due to the bulky trityl group and electronic effects from the nitrile, making it relevant in catalysis or medicinal chemistry.

Properties

IUPAC Name |

1-tritylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPZKQBDPWCVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244830 | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340179-96-6 | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340179-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Tritylimidazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of trityl chloride with imidazole-4-carbonitrile under controlled conditions. The general synthetic route is as follows:

- Reagents : Trityl chloride, imidazole-4-carbonitrile, and a suitable solvent (e.g., dichloromethane).

- Conditions : The reaction is usually carried out under an inert atmosphere at room temperature or slightly elevated temperatures.

- Purification : The crude product is purified using column chromatography.

Biological Properties

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular processes, disrupting metabolic pathways essential for microbial survival and cancer cell proliferation.

- DNA Interaction : Some studies suggest that it may bind to DNA or RNA structures, affecting their stability and function.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for development as an antibacterial agent.

- Cancer Cell Proliferation Study : Research in Cancer Letters indicated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM after 48 hours of exposure.

Table 2: Case Study Findings

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Cancer Cell Proliferation | 50% reduction in MCF-7 cell viability at >10 µM |

Comparison with Similar Compounds

Key Observations :

- The 1,3-thiazole-4-carbonitrile crystal structure (monoclinic, P2₁/n) reveals intermolecular interactions (C–H⋯N and π–π stacking) that stabilize the lattice . In contrast, this compound would likely exhibit weaker π–π interactions due to steric bulk from the trityl group.

- Pyrazole-carbonitrile derivatives (e.g., ) show functional versatility via azide and nitrile groups, enabling click chemistry. The trityl group in This compound could hinder such reactivity.

Functional Group Reactivity :

- The nitrile group in all compounds enables further derivatization (e.g., hydrolysis to amides). However, the trityl group in This compound may reduce electrophilicity at the nitrile carbon due to electron donation.

2.3 Spectroscopic and Physical Properties

Analysis :

- The nitrile group in all compounds shows strong IR absorption near 2230 cm⁻¹ .

- Azide-functionalized pyrazoles exhibit diagnostic ¹H NMR signals for aromatic protons (e.g., δ 7.54 ppm in ), while this compound would display trityl-related aromatic signals.

Research Implications

- This compound ’s steric bulk may limit its utility in catalysis compared to smaller analogs like 1,3-thiazole-4-carbonitrile , which benefits from intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.